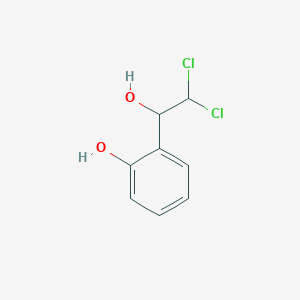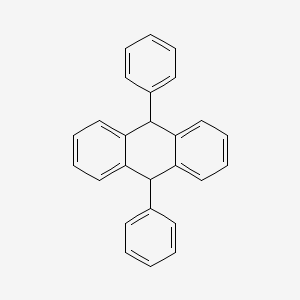
Lenalidomide-CO-PEG4-C2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-CO-PEG4-C2-azide is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and an azide functional group. The PEG linker improves the solubility and bioavailability of the compound, while the azide group allows for further chemical modifications, such as click chemistry reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG4-C2-azide involves several steps. Initially, lenalidomide is synthesized through a series of reactions starting from 3-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione. The key steps include bromination, cyclization, and hydrogenation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-CO-PEG4-C2-azide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The azide group allows for nucleophilic substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of lenalidomide.
Reduction: Reduced forms of lenalidomide.
Substitution: Triazole derivatives formed through click chemistry reactions.
Scientific Research Applications
Lenalidomide-CO-PEG4-C2-azide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of protein-protein interactions and as a tool for labeling biomolecules.
Medicine: Investigated for its potential in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
Lenalidomide-CO-PEG4-C2-azide exerts its effects by modulating the activity of the cereblon (CRBN) protein, a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins, such as IKZF1 and IKZF3, which are involved in the regulation of immune responses and cell proliferation . The PEG linker enhances the compound’s solubility and bioavailability, while the azide group allows for further functionalization and targeted delivery .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: The parent compound, known for its immunomodulatory and anti-cancer properties.
Pomalidomide: Another derivative of thalidomide with similar therapeutic effects.
Thalidomide: The original compound, known for its immunomodulatory properties but with significant side effects.
Uniqueness
Lenalidomide-CO-PEG4-C2-azide stands out due to its enhanced solubility and bioavailability, as well as its potential for further chemical modifications through the azide group. This makes it a versatile tool in both research and therapeutic applications .
Properties
Molecular Formula |
C24H32N6O8 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C24H32N6O8/c25-29-26-7-9-36-11-13-38-15-14-37-12-10-35-8-6-22(32)27-19-3-1-2-17-18(19)16-30(24(17)34)20-4-5-21(31)28-23(20)33/h1-3,20H,4-16H2,(H,27,32)(H,28,31,33) |
InChI Key |
YXFGLSUUQCIEID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)

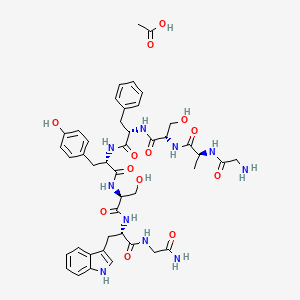
![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
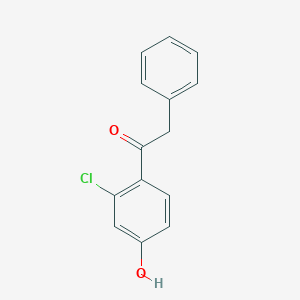
![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)
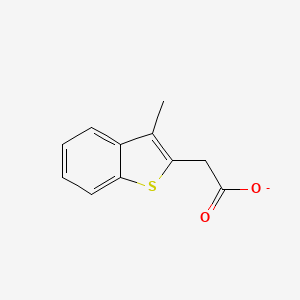

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
